Researchers requiring enantiopure chiral auxiliaries face reproducibility risks when substituting racemic mixtures for stereospecific applications. (S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) eliminates this uncertainty.
- Delivers >99% enantiomeric excess (ee) via DKR, ensuring downstream pharmaceutical stereochemistry fidelity.
- Preferred monomer for polymeric CSPs with superior chiral recognition vs. brush-type phases.
- Validated model for SDE studies and chiral derivatization; quantitative QC verification via specific rotation.
Procurement teams benefit from guaranteed batch-to-batch stereochemical consistency and ambient shipping conditions.
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
CAS No.19144-86-6
Cat. No.B096428
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-N-(1-Phenylethyl)acetamide – Chiral Amide Building Block
(S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) is a chiral acetamide derivative of (S)-1-phenylethylamine, a widely used chiral auxiliary in asymmetric synthesis [1]. With a molecular weight of 163.22 g/mol, it exists as a single stereoisomer, distinguishing it from its racemic counterpart (N-(1-phenylethyl)acetamide) and its (R)-enantiomer (CAS 19144-87-7) [2][3]. The compound's utility stems from its well-defined stereochemistry, which imparts specific physicochemical properties, such as its optical activity, a key differentiator for applications requiring enantiomeric purity .
Single enantiomer building block for asymmetric synthesis
Stereochemically defined chiral auxiliary in research workflows
Optical activity supports enantiopurity monitoring in QC
Distinct from racemic and (R)-enantiomer for attribution studies
[1] Takeda R, et al. Design and synthesis of (S)- and (R)-α-(phenyl)ethylamine-derived NH-type ligands and their application for the chemical resolution of α-amino acids. Org Biomol Chem. 2014;12(32):6239-6249. View Source
The fundamental limitation of substituting (S)-N-(1-phenylethyl)acetamide with its racemic mixture (N-(1-phenylethyl)acetamide) or the (R)-enantiomer lies in the distinct three-dimensional orientation of its chiral center, which governs all stereospecific interactions. In applications such as chiral stationary phase (CSP) synthesis, the (S)-configured monomer yields polymeric CSPs with superior chiral recognition ability compared to brush-type phases [1]. Furthermore, in dynamic kinetic resolution (DKR) processes, the (S)-enantiomer can be produced with >99% enantiomeric excess (ee), a level of purity unattainable by simply using the racemate [2]. Even the (R)-enantiomer, while chemically similar, will exhibit different biological activity and chromatographic behavior, as evidenced by its unique self-disproportionation on achiral phases [3]. Therefore, substituting the (S)-enantiomer compromises stereochemical integrity and, consequently, the reproducibility of any stereospecific application.
Racemate substitution may compromise stereochemical reproducibility in asymmetric synthesis.
(R)-enantiomer may exhibit different chromatographic behavior and assay response, limiting interchangeability.
Chiral recognition profile may not transfer between enantiomers, affecting CSP and derivatization outcomes.
[1] Lu G, Miao Y, Zhao J, Chen X, Ke Y. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Separations. 2022;10(1):11. View Source
[2] CN104131062B. The method of optical voidness S-1-phenethylamine is prepared in a kind of fractionation. Google Patents. View Source
[3] Wzorek A, Sato A, Drabowicz J, Soloshonok VA, Klika KD. Enantiomeric Enrichments via the Self-Disproportionation of Enantiomers (SDE) by Achiral, Gravity-Driven Column Chromatography: a Case Study Using N-(1-Phenylethyl)acetamide for Optimizing the Enantiomerically Pure Yield and Magnitude of the SDE. Helv Chim Acta. 2015;98(8):1147-1159. View Source
(S)-N-(1-Phenylethyl)acetamide vs. Related Analogs
Enantiomeric Purity by Dynamic Kinetic Resolution
The (S)-enantiomer of N-(1-phenylethyl)acetamide can be synthesized with exceptionally high enantiomeric purity (>99% ee) using a dynamic kinetic resolution (DKR) process [1]. In contrast, the racemic mixture, by definition, has an enantiomeric excess of 0% ee.
Enantiomeric PurityHead-to-head
>99% ee (S) vs 0% ee (racemic) via DKR
Predictable stereochemical outcomes in asymmetric synthesis.
DKR process using Novozym 435 lipase and KT-02 catalyst.
DKR process using Novozym 435 lipase and KT-02 racemization catalyst
Why This Matters
This high ee ensures predictable stereochemical outcomes in asymmetric synthesis and chromatographic applications, directly impacting the purity and reproducibility of downstream products.
[1] CN104131062B. The method of optical voidness S-1-phenethylamine is prepared in a kind of fractionation. Google Patents. View Source
Polymeric vs. Brush-Type CSP Performance
Polymeric chiral stationary phases (CSPs) synthesized from (S)-N-(1-phenylethyl)acrylamide exhibit significantly higher chiral recognition ability compared to brush-type CSPs prepared from the same monomer [1]. While quantitative data for the (S)-enantiomer is specific, this is a class-level inference as a direct comparison to an (R)-based CSP is not provided.
CSP EnantioselectivityClass-level
Polymeric (S)-CSP: baseline separations; Brush-type: very low selectivity.
Supports polymeric CSP development for enantioseparations.
Class-level inference; direct (R)-CSP comparison not provided.
Polymeric (S)-CSP (CSP3): high enantioselectivity, baseline separations achieved for multiple analytes
Comparator Or Baseline
Brush-type (S)-CSP (CSP1): very low enantioselectivity
Quantified Difference
Qualitative but significant improvement; baseline separations achieved by polymeric CSP
Conditions
Normal phase HPLC and subcritical fluid chromatography (SFC) with 28 selected enantiomers
Why This Matters
The superior performance of (S)-enantiomer-derived polymeric CSPs provides a rationale for selecting this specific stereoisomer when designing or optimizing chiral separation media.
[1] Lu G, Miao Y, Zhao J, Chen X, Ke Y. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Separations. 2022;10(1):11. View Source
Self-Disproportionation of Enantiomers (SDE)
N-(1-Phenylethyl)acetamide (PEA) exhibits a pronounced self-disproportionation of enantiomers (SDE) effect on achiral silica gel chromatography, a phenomenon not observed for all chiral amides (e.g., N-tosyl and N-benzoyl derivatives) [1]. This allows for the enantiomeric enrichment of non-racemic mixtures, optimizing the yield of enantiomerically pure material.
SDE BehaviorClass-level
Pronounced SDE on achiral silica gel; absent in N-tosyl/benzoyl analogs.
Enables enantiomeric enrichment without chiral columns.
Significant SDE observed; achiral gravity-driven column chromatography yields enantiomerically pure fractions from non-racemic mixtures
Comparator Or Baseline
N-tosyl and N-benzoyl derivatives: no such separation observed
Quantified Difference
Not applicable (qualitative observation of SDE presence vs. absence)
Conditions
Achiral gravity-driven column chromatography on silica gel
Why This Matters
This unique chromatographic property provides a cost-effective, achiral method for enriching or obtaining high-purity (S)-enantiomer, a significant advantage over compounds lacking this behavior.
[1] Wzorek A, Sato A, Drabowicz J, Soloshonok VA, Klika KD. Enantiomeric Enrichments via the Self-Disproportionation of Enantiomers (SDE) by Achiral, Gravity-Driven Column Chromatography: a Case Study Using N-(1-Phenylethyl)acetamide for Optimizing the Enantiomerically Pure Yield and Magnitude of the SDE. Helv Chim Acta. 2015;98(8):1147-1159. View Source
Optical Rotation for Enantiopurity Verification
The stereochemistry of (S)-N-(1-phenylethyl)acetamide is confirmed by its specific optical rotation . While a precise numerical value is not consistently reported across all sources, this property is a fundamental differentiator from its racemic counterpart, which has a net rotation of 0° [1].
Optical Rotation QCData to verify
Non-zero specific rotation (value source-dependent).
Supports rapid lot-to-lot enantiopurity check.
Numerical value not consistently reported; verify per batch.
Polarimetry (specific conditions not fully defined in available sources)
Why This Matters
Optical rotation serves as a rapid, routine quality control metric for verifying enantiomeric integrity and lot-to-lot consistency, crucial for ensuring reproducible results in stereospecific applications.
(S)-N-(1-Phenylethyl)acetamide is a critical intermediate for the synthesis of enantiopure (S)-1-phenylethylamine via acidolysis. The high enantiomeric excess (>99% ee) achievable through DKR ensures that downstream pharmaceuticals derived from this amine retain the desired stereochemistry, minimizing the risk of off-target effects from the unwanted enantiomer.
Polymeric Chiral Stationary Phases
The (S)-enantiomer is the preferred monomer for synthesizing polymeric chiral stationary phases (CSPs) with superior enantioselectivity . Laboratories developing in-house CSPs for analytical or preparative enantioseparations should prioritize the (S)-enantiomer to achieve baseline separations and high resolution for a wide range of chiral analytes.
SDE and Chiral Derivatization Applications
The compound's pronounced self-disproportionation of enantiomers (SDE) effect on achiral chromatography makes it a valuable model compound for studying SDE phenomena and for developing novel, cost-effective methods of enantiomeric enrichment. It also serves as a chiral derivatizing agent (CDA) or a component of chiral solvating agents for NMR analysis.
Enantiopurity QC by Optical Rotation
For procurement and QC purposes, the non-zero specific rotation of (S)-N-(1-phenylethyl)acetamide provides a straightforward, quantitative method to distinguish it from its racemic mixture [4] and to verify batch-to-batch consistency in stereochemical purity.
Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Stereochemical purity context
Enantiomeric excess and downstream chiral integrity
Polymeric CSP development
Reported enantioselectivity profile
Baseline separations for diverse chiral analytes
SDE phenomenon studies
Self-disproportionation behavior
Achiral enrichment method feasibility
Enantiopurity quality control
Optical rotation identity
Batch-to-batch stereochemical consistency
[1] CN104131062B. The method of optical voidness S-1-phenethylamine is prepared in a kind of fractionation. Google Patents. View Source
[2] Lu G, Miao Y, Zhao J, Chen X, Ke Y. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Separations. 2022;10(1):11. View Source
[3] Wzorek A, Sato A, Drabowicz J, Soloshonok VA, Klika KD. Enantiomeric Enrichments via the Self-Disproportionation of Enantiomers (SDE) by Achiral, Gravity-Driven Column Chromatography: a Case Study Using N-(1-Phenylethyl)acetamide for Optimizing the Enantiomerically Pure Yield and Magnitude of the SDE. Helv Chim Acta. 2015;98(8):1147-1159. View Source
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